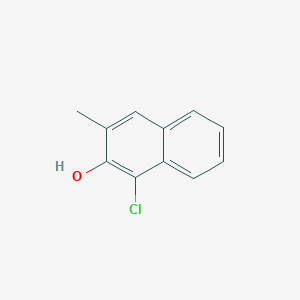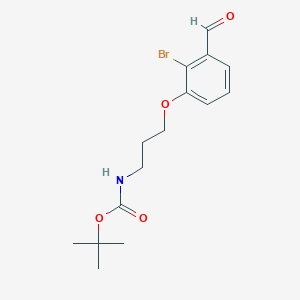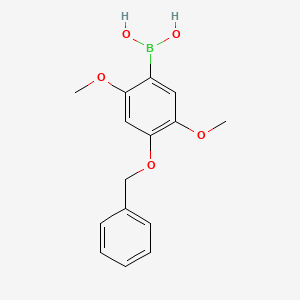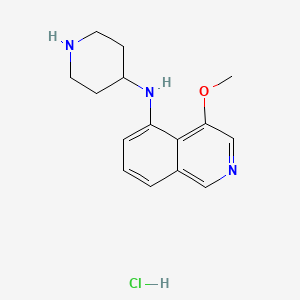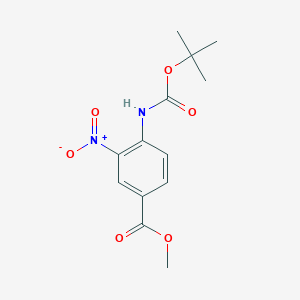
Methyl 4-((tert-butoxycarbonyl)amino)-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((tert-butoxycarbonyl)amino)-3-nitrobenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a methyl ester group, a tert-butoxycarbonyl (Boc) protected amine, and a nitro group on a benzene ring. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((tert-butoxycarbonyl)amino)-3-nitrobenzoate typically involves the following steps:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce the nitro group at the meta position.
Protection: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((tert-butoxycarbonyl)amino)-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products Formed
Reduction: The major product is the corresponding amine.
Substitution: Products depend on the nucleophile used.
Hydrolysis: The major product is the carboxylic acid derivative.
Scientific Research Applications
Methyl 4-((tert-butoxycarbonyl)amino)-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-((tert-butoxycarbonyl)amino)-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the Boc-protected amine can be deprotected to reveal a reactive amine group. These functional groups allow the compound to engage in various biochemical pathways, influencing enzyme activity and protein function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(tert-butoxy)carbonylamino]butanoate
- Methyl 2-[(tert-butoxy)carbonylamino]-4-methyl-1,3-oxazole-5-carboxylate
Uniqueness
Methyl 4-((tert-butoxycarbonyl)amino)-3-nitrobenzoate is unique due to the presence of both a nitro group and a Boc-protected amine on the benzene ring. This combination of functional groups provides distinct reactivity and versatility in synthetic applications, making it valuable for research and industrial purposes.
Properties
Molecular Formula |
C13H16N2O6 |
|---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoate |
InChI |
InChI=1S/C13H16N2O6/c1-13(2,3)21-12(17)14-9-6-5-8(11(16)20-4)7-10(9)15(18)19/h5-7H,1-4H3,(H,14,17) |
InChI Key |
ZBLZNKHWCRKQSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2-Methylpyrimidin-5-yl)phenyl]cyclopropanecarbohydrazide](/img/structure/B8572115.png)
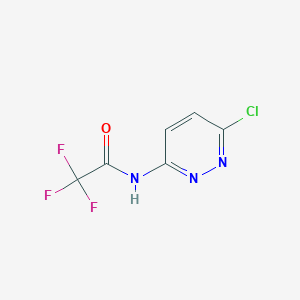
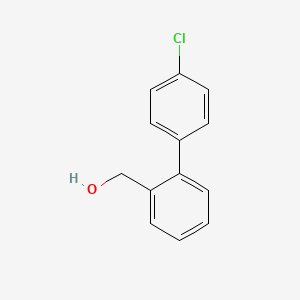
![5-methyl-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B8572134.png)
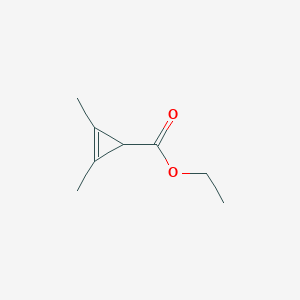
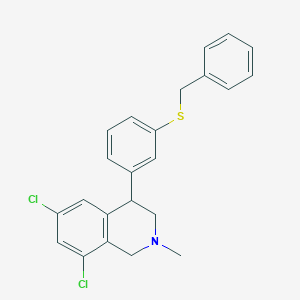
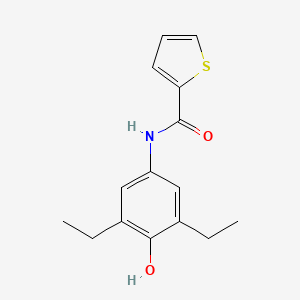
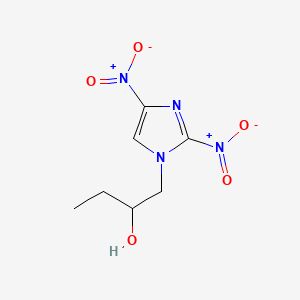
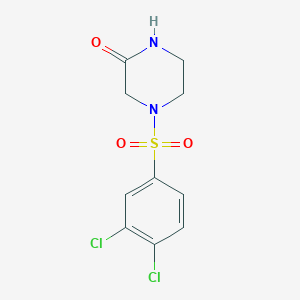
![Bis[4-(2-chloro-2-methyl-propionyl)-phenyl] ether](/img/structure/B8572177.png)
